N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid
Description
N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2.C2HF3O2/c24-16-11-18-4-9-23(16)14-2-1-6-22(12-14)17(25)20-13-3-7-21-8-5-19-15(21)10-13;3-2(4,5)1(6)7/h3,5,7-8,10,14,18H,1-2,4,6,9,11-12H2,(H,20,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWFMBFBVDIRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=NC=CN3C=C2)N4CCNCC4=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide typically involves multicomponent reactions and condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Another approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazopyridine derivatives like zolpidem . By binding to these receptors, it can modulate neurotransmitter activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but with different substituents and biological activities.
Imidazo[1,2-a]pyridine derivatives: Includes compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Uniqueness
N-imidazo[1,2-a]pyridin-7-yl-3-(2-oxopiperazin-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
